molecular formula C15H16FNO4 B1387790 2-[5-(2-fluorophenyl)-6-methyl-4-oxo-2H-1,3-oxazin-3(4H)-yl]-2-methylpropanoic acid CAS No. 170855-30-8

2-[5-(2-fluorophenyl)-6-methyl-4-oxo-2H-1,3-oxazin-3(4H)-yl]-2-methylpropanoic acid

Katalognummer: B1387790
CAS-Nummer: 170855-30-8
Molekulargewicht: 293.29 g/mol
InChI-Schlüssel: VCYDHNHROVDGFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 1,3-oxazin ring substituted with a 2-fluorophenyl group at position 5, a methyl group at position 6, and a 4-oxo moiety. The fluorine atom and methyl groups likely enhance metabolic stability and target binding, while the carboxylic acid moiety improves solubility.

Biochemische Analyse

Biochemical Properties

2-[5-(2-fluorophenyl)-6-methyl-4-oxo-2H-1,3-oxazin-3(4H)-yl]-2-methylpropanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit specific enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the expression of genes involved in critical cellular processes, leading to changes in cell behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, binding to the active sites of target enzymes and preventing their normal function. This inhibition can lead to changes in gene expression and subsequent alterations in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function, while higher doses may lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes, affecting metabolic flux and metabolite levels. The compound’s influence on these pathways can lead to changes in cellular metabolism and overall biochemical balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution affects its activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization influences the compound’s interactions with biomolecules and its overall biochemical effects .

Biologische Aktivität

Molecular Characteristics

  • Molecular Formula: C₁₅H₁₆FNO₄
  • Molecular Weight: 293.29 g/mol
  • CAS Number: 170855-30-8

The structure of the compound features a fluorophenyl group and an oxazinone moiety, which are significant for its biological interactions. The presence of the fluorine atom may enhance lipophilicity and alter the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of similar oxazinone derivatives. While specific data on this compound is limited, compounds with similar structures have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of oxazinones have been tested against strains like Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of efficacy .

Anticancer Potential

Research into related compounds has indicated potential anticancer activity. For example, studies on oxazinone derivatives have revealed their capability to inhibit cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells, which could be a pathway worth exploring for this specific compound as well .

Enzyme Inhibition

The compound's structural features suggest it may act as an inhibitor for specific enzymes involved in metabolic pathways or signal transduction. Compounds with similar functional groups have been documented to inhibit poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy .

Study Overview

  • Synthesis and Characterization : The synthesis of 2-[5-(2-fluorophenyl)-6-methyl-4-oxo-2H-1,3-oxazin-3(4H)-yl]-2-methylpropanoic acid typically involves multi-step organic reactions. Characterization techniques include NMR spectroscopy and mass spectrometry to confirm the structure and purity.
  • Biological Evaluation : In vitro studies should be conducted to evaluate the biological activity against various cell lines, including cancerous and non-cancerous cells.
  • Mechanistic Studies : Understanding the mechanism of action through enzyme assays or molecular docking studies can provide insights into how this compound interacts at a molecular level.

Comparative Table of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntibacterialOxazinone derivativesEffective against E. coli and S. aureus
AnticancerSimilar oxazinonesInduction of apoptosis in cancer cells
Enzyme InhibitionPARP inhibitorsIncreased sensitivity to chemotherapy

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-[5-(2-fluorophenyl)-6-methyl-4-oxo-2H-1,3-oxazin-3(4H)-yl]-2-methylpropanoic acid?

Answer: The synthesis typically involves cyclization of intermediates containing fluorophenyl and oxazinone moieties. A key step is the formation of the 1,3-oxazin-4-one ring via condensation of a β-ketoester with a urea or carbamate derivative under acidic conditions. For example:

  • Step 1: Prepare the β-ketoester precursor (e.g., ethyl 2-fluoro-6-methylbenzoylacetate) by Claisen condensation.
  • Step 2: React with methylurea in the presence of BF₃·Et₂O to form the oxazinone core .
  • Step 3: Hydrolyze the ester group to yield the propanoic acid derivative using NaOH/EtOH.

Critical Parameters:

  • Temperature control during cyclization (60–80°C) to avoid side reactions.
  • Use of anhydrous conditions for BF₃·Et₂O-mediated steps.

Q. How can impurities in the final compound be characterized, and what reference standards are available?

Answer: Impurities arise from incomplete cyclization, ester hydrolysis byproducts, or fluorophenyl-group degradation. Analytical methods include:

  • HPLC-MS: To detect intermediates (e.g., uncyclized β-ketoester) and hydrolyzed products.
  • NMR (¹H/¹³C): To confirm structural integrity of the oxazinone ring and fluorophenyl substituents.

Reference Standards (Table 1):

Impurity NameCAS NumberSource (Evidence)
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid42017-89-0EP Impurity B
(2RS)-2-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid60057-62-7EP Impurity M

Advanced Research Questions

Q. How can structural modifications to the 1,3-oxazin-4-one core influence biological activity?

Answer: Modifications to the oxazinone ring (e.g., substitution at C-5/C-6) or fluorophenyl group can alter target binding. For instance:

  • C-6 Methyl Group: Enhances metabolic stability by reducing CYP450 oxidation .
  • 2-Fluorophenyl Substituent: Improves lipophilicity and membrane permeability compared to non-fluorinated analogs .

Experimental Validation:

  • In vitro assays: Compare IC₅₀ values against target enzymes (e.g., kinases) for analogs with/without methyl or fluorine.
  • Molecular Dynamics Simulations: Analyze binding interactions with hydrophobic pockets in target proteins.

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Answer: Contradictions may arise from assay variability (e.g., cell-line specificity) or impurity interference. Mitigation strategies:

  • Reproducibility Checks: Re-test the compound in orthogonal assays (e.g., SPR vs. fluorescence polarization).
  • Impurity Profiling: Use HPLC to quantify impurities (e.g., residual β-ketoester) and correlate with bioactivity outliers .

Case Study:
A study reported inconsistent IC₅₀ values (5–50 µM) for kinase inhibition. Upon re-analysis, batches with >2% uncyclized precursor showed reduced activity, highlighting the need for purity >98% .

Q. What advanced spectroscopic techniques are recommended for elucidating tautomeric forms of the 1,3-oxazin-4-one ring?

Answer: The oxazinone ring can exhibit keto-enol tautomerism, affecting reactivity. Techniques include:

  • VT-NMR (Variable Temperature): Monitor chemical shifts at 25–80°C to detect tautomeric equilibrium.
  • IR Spectroscopy: Identify carbonyl (C=O) stretching frequencies (1680–1720 cm⁻¹) and enolic O-H stretches (2500–3300 cm⁻¹) .

Data Interpretation:

  • A single C=O peak in ¹³C NMR suggests dominance of the keto form.
  • Broad O-H signals in IR indicate enol tautomers in solution.

Methodological Challenges

Q. How can researchers optimize reaction yields during large-scale synthesis?

Answer: Key factors include:

  • Catalyst Screening: Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (BF₃·Et₂O) for cyclization efficiency.
  • Flow Chemistry: Implement continuous-flow reactors to improve heat transfer and reduce side reactions during exothermic steps .

Yield Optimization (Table 2):

ConditionYield (%)Purity (%)
BF₃·Et₂O, 60°C, 12h7295
p-TsOH, 80°C, 8h6591
Flow reactor, 70°C, 4h8598

Q. What strategies mitigate racemization during ester-to-acid hydrolysis?

Answer: Racemization at the propanoic acid chiral center is minimized by:

  • Low-Temperature Hydrolysis: Use NaOH/EtOH at 0–5°C instead of reflux conditions.
  • Enzymatic Hydrolysis: Employ lipases (e.g., Candida antarctica) for stereoretentive cleavage .

Validation:

  • Chiral HPLC: Compare enantiomeric excess (ee) before/after hydrolysis.
  • Typical ee retention: >98% under enzymatic conditions vs. 85–90% with base hydrolysis.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity Source
Target Compound 1,3-Oxazin 2-Fluorophenyl, 6-methyl, 2-methylpropanoic acid Assumed therapeutic -
Nimbus Therapeutics Compound () Thieno[2,3-d]pyrimidinone Methoxyphenyl, oxazol-2-yl, 2-methylpropanoic acid Lipogenesis inhibition
7-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid () Triazolo-pyrimidine 2-Fluorophenyl, carboxylic acid Unknown (likely enzyme inhibition)
Fluorouridine Prodrug () Oxazin (nucleoside analog) Fluoro, hydroxyamino, isobutyryl ester Antiviral or anticancer
Prasugrel () Thieno[3,2-c]pyridine 2-Fluorophenyl, cyclopropane, acetyloxy Antiplatelet
Fluazifop () Phenoxypropanoic acid Trifluoromethylpyridinyl, phenoxy Herbicide

Structural Analysis

Heterocyclic Core: The target compound’s 1,3-oxazin ring differs from the thieno-pyrimidinone in and thieno-pyridine in Prasugrel. The triazolo-pyrimidine in lacks the oxazin oxygen, which may reduce hydrogen-bonding capacity compared to the target compound .

Fluorophenyl Substituents :

  • The 2-fluorophenyl group is shared with Prasugrel and ’s triazolo-pyrimidine. Fluorine’s electron-withdrawing effects enhance binding to hydrophobic pockets in enzymes or receptors, a feature critical in antiplatelet (Prasugrel) and enzyme-inhibiting (triazolo-pyrimidine) activities .

Carboxylic Acid/Propanoic Acid Moieties: The 2-methylpropanoic acid group in the target compound and Nimbus Therapeutics’ analog improves water solubility. In contrast, Fluazifop’s phenoxypropanoic acid is optimized for herbicidal activity via auxin mimicry .

Pharmacological and Metabolic Insights

  • Lipogenesis Inhibition: The Nimbus Therapeutics compound () shares the 2-methylpropanoic acid group and demonstrates activity in lipid metabolism. The thieno-pyrimidinone core may offer better liver-targeted delivery than the oxazin ring, which could influence tissue distribution .
  • Antiplatelet Activity: Prasugrel’s thieno-pyridine core is critical for irreversible P2Y12 receptor inhibition. The target compound’s oxazin ring may lack the necessary reactivity for covalent binding, suggesting divergent mechanisms .
  • Nucleoside Analogs : ’s fluorouridine prodrug uses an oxazin ring for intracellular activation. This highlights the versatility of oxazin in prodrug design, though the target compound’s lack of a nucleoside backbone limits direct comparison .

Key Research Findings

Metabolic Stability : Fluorine in the 2-fluorophenyl group reduces oxidative metabolism in both the target compound and Prasugrel, extending half-life .

Solubility: Carboxylic acid groups (target compound, ) enhance aqueous solubility, critical for oral bioavailability. Fluazifop’s phenoxypropanoic acid, however, prioritizes membrane permeability for herbicidal uptake .

Target Selectivity : The oxazol-2-yl group in ’s compound may engage in π-π stacking with aromatic residues in enzymes, a feature absent in the target compound’s simpler oxazin ring .

Eigenschaften

IUPAC Name

2-[5-(2-fluorophenyl)-6-methyl-4-oxo-2H-1,3-oxazin-3-yl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO4/c1-9-12(10-6-4-5-7-11(10)16)13(18)17(8-21-9)15(2,3)14(19)20/h4-7H,8H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYDHNHROVDGFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(CO1)C(C)(C)C(=O)O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[5-(2-fluorophenyl)-6-methyl-4-oxo-2H-1,3-oxazin-3(4H)-yl]-2-methylpropanoic acid
2-[5-(2-fluorophenyl)-6-methyl-4-oxo-2H-1,3-oxazin-3(4H)-yl]-2-methylpropanoic acid
2-[5-(2-fluorophenyl)-6-methyl-4-oxo-2H-1,3-oxazin-3(4H)-yl]-2-methylpropanoic acid
2-[5-(2-fluorophenyl)-6-methyl-4-oxo-2H-1,3-oxazin-3(4H)-yl]-2-methylpropanoic acid
2-[5-(2-fluorophenyl)-6-methyl-4-oxo-2H-1,3-oxazin-3(4H)-yl]-2-methylpropanoic acid
2-[5-(2-fluorophenyl)-6-methyl-4-oxo-2H-1,3-oxazin-3(4H)-yl]-2-methylpropanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.